![molecular formula C4H10Si3 B231466 Dimethyl([(silylmethyl)silyl]methyl)silane CAS No. 18827-17-3](/img/structure/B231466.png)
Dimethyl([(silylmethyl)silyl]methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl([(silylmethyl)silyl]methyl)silane, also known as DMSMS, is a silicon-based compound that has gained attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Dimethyl([(silylmethyl)silyl]methyl)silane is not fully understood, but it is believed to involve the transfer of silicon atoms to other molecules, leading to the formation of new compounds. Dimethyl([(silylmethyl)silyl]methyl)silane has been shown to react with a variety of organic and inorganic compounds, including metal salts, aldehydes, ketones, and imines.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dimethyl([(silylmethyl)silyl]methyl)silane. However, studies have shown that Dimethyl([(silylmethyl)silyl]methyl)silane can induce cytotoxicity in cancer cells and has potential as a chemotherapeutic agent. Additionally, Dimethyl([(silylmethyl)silyl]methyl)silane has been studied for its potential use in the development of silicon-based biomaterials for tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dimethyl([(silylmethyl)silyl]methyl)silane in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organosilicon compounds. However, the use of Dimethyl([(silylmethyl)silyl]methyl)silane requires careful handling and safety measures due to its hazardous nature. Additionally, the synthesis of Dimethyl([(silylmethyl)silyl]methyl)silane is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the study of Dimethyl([(silylmethyl)silyl]methyl)silane. One area of interest is the development of new synthetic methods for the production of Dimethyl([(silylmethyl)silyl]methyl)silane and related compounds. Additionally, Dimethyl([(silylmethyl)silyl]methyl)silane has potential applications in the development of new silicon-based materials for electronic and optoelectronic devices, as well as in the field of tissue engineering. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of Dimethyl([(silylmethyl)silyl]methyl)silane.
Synthesemethoden
Dimethyl([(silylmethyl)silyl]methyl)silane can be synthesized through the reaction of chloromethylsilane with lithium bis(trimethylsilyl)amide. The synthesis method involves the use of hazardous chemicals and requires careful handling and safety measures.
Wissenschaftliche Forschungsanwendungen
Dimethyl([(silylmethyl)silyl]methyl)silane has been used in various scientific research applications, including as a reagent for the synthesis of organosilicon compounds, as a reducing agent for the reduction of metal salts, and as a source of silicon for the growth of silicon-based thin films. Additionally, Dimethyl([(silylmethyl)silyl]methyl)silane has been studied for its potential use in the development of silicon-based materials for electronic and optoelectronic devices.
Eigenschaften
CAS-Nummer |
18827-17-3 |
|---|---|
Produktname |
Dimethyl([(silylmethyl)silyl]methyl)silane |
Molekularformel |
C4H10Si3 |
Molekulargewicht |
142.38 g/mol |
InChI |
InChI=1S/C4H10Si3/c1-7(2)4-6-3-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
QWIPNWXGWANSLI-UHFFFAOYSA-N |
SMILES |
C[Si](C)C[Si]C[Si] |
Kanonische SMILES |
C[Si](C)C[Si]C[Si] |
Synonyme |
5-Methyl-1,3,5-trisilahexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



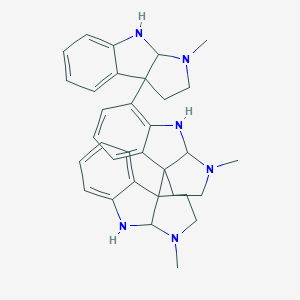
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
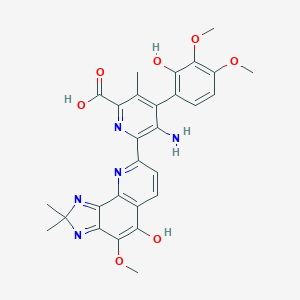
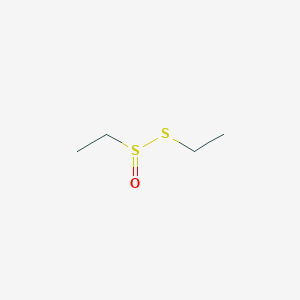
![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
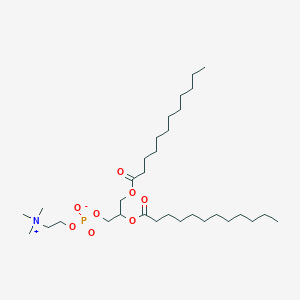
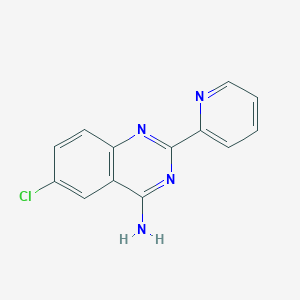
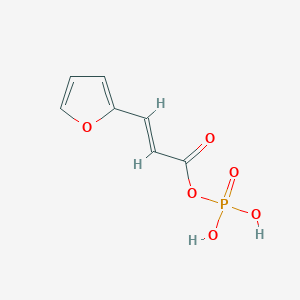
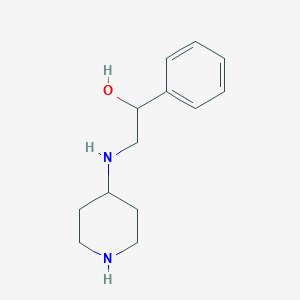
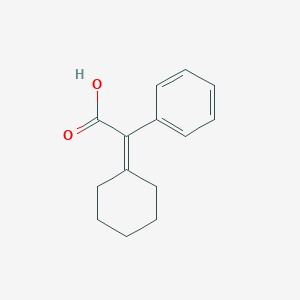
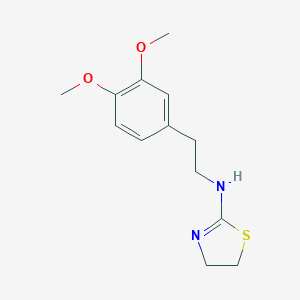
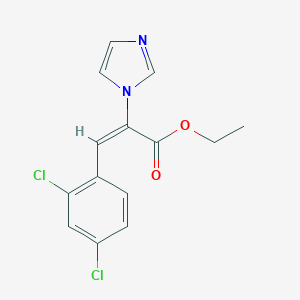
![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)